molecular formula C22H17ClN2O2 B14133421 6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline

6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline

Cat. No.: B14133421
M. Wt: 376.8 g/mol
InChI Key: AIBMUTGETOAOTH-UHFFFAOYSA-N
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Description

6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline is a chemical compound with the molecular formula C22H17ClN2O2. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound is characterized by the presence of a chloro group at the 6th position and two methoxyphenyl groups at the 2nd and 3rd positions of the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline typically involves the cyclocondensation of o-phenylenediamine with 4-methoxybenzil in the presence of a chlorinating agent. The reaction is usually carried out in a solvent such as ethanol or acetic acid under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinoxaline-2,3-dione derivatives.

    Reduction: Formation of 2,3-bis(4-methoxyphenyl)quinoxaline.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline can be compared with other quinoxaline derivatives such as:

The presence of the chloro group in this compound makes it unique and may contribute to its specific biological activities and chemical reactivity.

Properties

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.8 g/mol

IUPAC Name

6-chloro-2,3-bis(4-methoxyphenyl)quinoxaline

InChI

InChI=1S/C22H17ClN2O2/c1-26-17-8-3-14(4-9-17)21-22(15-5-10-18(27-2)11-6-15)25-20-13-16(23)7-12-19(20)24-21/h3-13H,1-2H3

InChI Key

AIBMUTGETOAOTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)N=C2C4=CC=C(C=C4)OC

Origin of Product

United States

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